![molecular formula C6H12Cl2N4O2 B2846685 methyl2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetatedihydrochloride CAS No. 2309474-43-7](/img/structure/B2846685.png)
methyl2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetatedihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
methyl2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetatedihydrochloride: is a chemical compound with the molecular formula C6H10N4O2.2ClH. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is often used in various chemical and biological research applications due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetatedihydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of the triazole ring: This can be achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This step involves the reaction of an azide with an alkyne to form the triazole ring.
Introduction of the aminomethyl group: The triazole ring is then functionalized with an aminomethyl group through a substitution reaction.
Esterification: The final step involves the esterification of the triazole derivative with methanol to form the methyl ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) ensures consistent product quality.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to its dihydro form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of various substituted triazole derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Synthesis: It is used as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound can inhibit certain enzymes, making it useful in biochemical studies.
Protein Labeling: It can be used to label proteins for imaging and tracking in biological systems.
Medicine:
Antimicrobial Agents: Derivatives of this compound have shown antimicrobial activity against various pathogens.
Drug Development: It serves as a scaffold for the development of new pharmaceuticals.
Industry:
Material Science: The compound is used in the development of new materials with specific properties.
Agriculture: It can be used in the formulation of agrochemicals.
作用機序
The mechanism of action of methyl2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetatedihydrochloride involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-stacking interactions, which are crucial for its binding to enzymes and receptors. The aminomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or protein labeling.
類似化合物との比較
1,2,3-Triazole: A parent compound with similar structural features but lacking the ester and aminomethyl groups.
Methyl 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetate: A similar compound with a methyl group instead of an aminomethyl group.
Uniqueness: methyl2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetatedihydrochloride is unique due to the presence of both the ester and aminomethyl groups, which enhance its reactivity and versatility in various applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in research and industry.
特性
IUPAC Name |
methyl 2-[4-(aminomethyl)triazol-1-yl]acetate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2.2ClH/c1-12-6(11)4-10-3-5(2-7)8-9-10;;/h3H,2,4,7H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YATSLIRSCRYTLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=C(N=N1)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
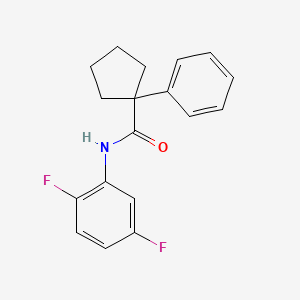
![Methyl 3-azaspiro[5.5]undecane-7-carboxylate](/img/structure/B2846605.png)
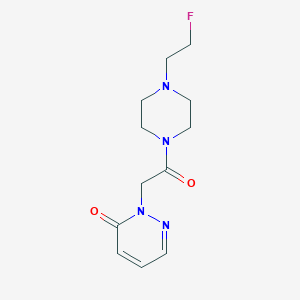
![N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide](/img/structure/B2846608.png)
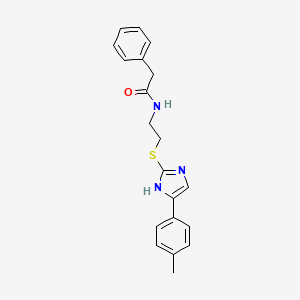
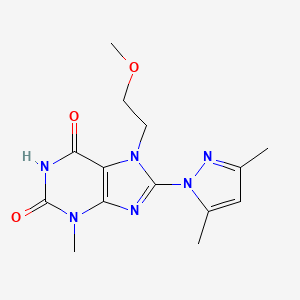
![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4,5-trimethoxybenzoate](/img/structure/B2846612.png)
![2-cyano-3-[4-fluoro-3-(thiophen-2-yl)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2846613.png)
![5-{[3-(DIMETHYLAMINO)PROPYL]AMINO}-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2846618.png)
![(E)-3-(1,3-Benzodioxol-5-yl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2846619.png)
![4-methyl-N-{4-[(thiophen-3-yl)methyl]-1,3-thiazol-2-yl}pyridin-3-amine hydrochloride](/img/structure/B2846621.png)
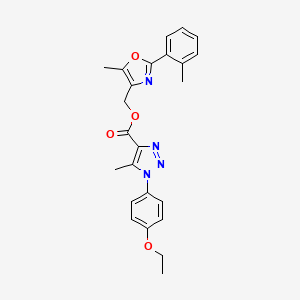

![5-bromo-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2846625.png)
